2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Description
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Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRNEVZOMLBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351793 | |
| Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-23-8 | |
| Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry and pharmacology of the benzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] This guide will therefore serve as a valuable resource for researchers interested in exploring the therapeutic potential of this specific derivative. We will delve into its structure, predicted properties, a probable synthetic route based on established methodologies, and its potential applications in drug discovery, particularly in the context of anthelmintic and other therapeutic areas.
Introduction to the Benzimidazole Scaffold and CAS 3156-23-8
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the field of medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as antimicrobial, anticancer, antiviral, antihypertensive, and anthelmintic agents.[3]
The subject of this guide, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8), is a specific derivative that combines the benzimidazole core with a 2-methylphenoxy moiety. This substitution pattern offers a unique combination of steric and electronic properties that may influence its biological activity. While this particular molecule is not extensively studied, its structural analogues have shown promise, particularly as anthelmintic agents.[4] This guide aims to provide a comprehensive understanding of its properties and potential, based on available data and the extensive knowledge base of benzimidazole chemistry.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is characterized by a central benzimidazole ring linked at the 2-position to a methyl group, which is in turn connected to a 2-methylphenoxy group via an ether linkage.
Caption: Chemical structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Table 1: Physicochemical Properties of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
| Property | Value | Source |
| CAS Number | 3156-23-8 | [5] |
| Molecular Formula | C₁₅H₁₄N₂O | [5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Predicted Melting Point | 173.64 °C | [6] |
| Predicted Boiling Point | ~471.1 °C at 760 mmHg | [6] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge of benzimidazoles |
Synthesis and Purification
The most common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[7] For the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, the logical precursors would be o-phenylenediamine and 2-(2-methylphenoxy)acetic acid.
Caption: Proposed synthesis workflow for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Experimental Protocol (Representative)
The following is a representative protocol based on the synthesis of structurally similar compounds.[4]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 0.01 moles of o-phenylenediamine in 25 mL of 4N hydrochloric acid.
-
Addition of Reagent: To this solution, add 0.01 moles of 2-(2-methylphenoxy)acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Isolation: Filter the solid product, wash with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Structural Characterization
The identity and purity of the synthesized 2-[(2-methylphenoxy)methyl]-1H-benzimidazole would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1240 & ~1040 (Aryl-alkyl ether C-O stretch)[4][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, N-H), 7.0-7.6 (m, Ar-H), ~5.0 (s, 2H, -CH₂-), ~2.2 (s, 3H, Ar-CH₃)[4][8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-155 (C=N), ~110-140 (Aromatic C), ~70 (-CH₂-), ~16 (Ar-CH₃)[8][9] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 238, with characteristic fragmentation patterns of benzimidazoles.[8] |
Potential Biological Activity and Therapeutic Relevance
The benzimidazole scaffold is a versatile platform for the development of drugs with a wide range of therapeutic applications. The biological activity of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole has not been specifically reported, but based on its structural features and the known activities of related compounds, several potential applications can be postulated.
Caption: Diverse biological targets and activities of the benzimidazole scaffold.
Anthelmintic Activity
A study on a series of 2-(Aryl Oxy Methyl)-1H-Benzimidazoles, which includes the structural class of the title compound, demonstrated significant in vitro anthelmintic activity.[4] The mechanism of action of many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular transport and energy metabolism. Given this precedent, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a promising candidate for further investigation as a potential anthelmintic agent.
Other Potential Activities
-
Anticancer: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving tubulin polymerization inhibition or kinase inhibition.[6]
-
Antimicrobial: The benzimidazole scaffold is present in some antibacterial and antifungal agents.[10]
-
Antioxidant: Some benzimidazole derivatives have been shown to possess antioxidant properties.[10]
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. However, based on the safety information for related benzimidazole derivatives, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For related compounds like 2-methylbenzimidazole, hazards identified include skin, eye, and respiratory tract irritation.[3][7]
Conclusion and Future Directions
2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8) is a benzimidazole derivative with a high potential for biological activity, particularly as an anthelmintic agent. While specific experimental data on this compound is scarce, its structural relationship to other bioactive benzimidazoles makes it a compelling target for further research.
Future studies should focus on:
-
The development and optimization of a robust synthesis and purification protocol.
-
Comprehensive spectroscopic and physicochemical characterization.
-
In-depth evaluation of its biological activity against a panel of parasites, cancer cell lines, and microbial strains.
-
Elucidation of its mechanism of action.
-
Toxicological assessment to determine its safety profile.
This technical guide provides a solid foundation for researchers to begin their exploration of this promising compound. The insights provided herein, based on the rich chemistry of the benzimidazole scaffold, should facilitate the design of future experiments and accelerate the discovery of its potential therapeutic applications.
References
-
Jadhav, J. S., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Journal of Pharmaceutical Research International, 32(10), 1-8. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Yadav, G., & Singh, R. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmaceutical Research, 6(13), 1129-1137. [Link]
-
PubChem. 2-(2-thienyl)-1H-benzimidazole. [Link]
-
Meher, C. P., et al. (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International, 34(1A), 42-49. [Link]
-
Markova, V., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 40035-40047. [Link]
-
Hernandez-Luis, F., et al. (2012). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4346. [Link]
-
Büyükgüngör, O., & Orhan, N. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. Turkish Journal of Chemistry, 30(1), 103-109. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6(10), 8059-8067. [Link]
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El Kihel, A., et al. (2011). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 225-228. [Link]
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The Pharmacological Potential of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole: A Technical Guide for Researchers
An In-depth Exploration of a Promising Benzimidazole Scaffold for Drug Discovery and Development
Introduction: The Benzimidazole Core in Modern Therapeutics
The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic ring system that is a constituent of numerous clinically significant drugs.[1][2] Its structural resemblance to naturally occurring purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2][3] The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a rich landscape for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity. This guide focuses on the potential biological activities of a specific derivative, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, drawing insights from the broader family of benzimidazole compounds to illuminate its therapeutic promise.
Anticipated Biological Activities of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
While direct studies on 2-[(2-methylphenoxy)methyl]-1H-benzimidazole are not extensively available in the reviewed literature, the known biological activities of structurally similar benzimidazole derivatives allow for informed postulation of its potential therapeutic applications. The core structure suggests a likelihood of activity in several key areas of pharmacology.
Antimicrobial and Antifungal Potential
Benzimidazole derivatives are well-established as potent antimicrobial and antifungal agents.[2][4][5] The mechanism of action for many benzimidazole-based antifungals involves the disruption of microtubule polymerization by binding to β-tubulin, a critical component of the cytoskeleton in fungi.[6] This disruption interferes with essential cellular processes such as cell division and intracellular transport. It is plausible that 2-[(2-methylphenoxy)methyl]-1H-benzimidazole could exhibit similar activity.
Derivatives of 2-methylbenzimidazole have been synthesized and shown to possess antimicrobial properties.[7][8] For instance, certain 2-methyl-1H-benzimidazole derivatives have demonstrated weak antimicrobial activity, with zones of inhibition in the range of 7-8 mm.[1][9] The introduction of various substituents to the benzimidazole core has been a successful strategy to enhance antimicrobial efficacy.[2] Therefore, the 2-methylphenoxy)methyl moiety in the target compound could modulate its antimicrobial spectrum and potency.
Antiviral Activity
The benzimidazole scaffold is also a key feature in several antiviral compounds.[10][11][12] These derivatives have shown efficacy against a range of viruses, including both RNA and DNA viruses.[10] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes, interference with viral replication, or blocking of viral entry into host cells. For example, certain benzimidazole derivatives have exhibited potent activity against Respiratory Syncytial Virus (RSV) with EC50 values as low as 20 nM.[10] Given the established antiviral potential of the benzimidazole nucleus, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole warrants investigation for its antiviral properties.
Anticancer Properties
A significant area of research for benzimidazole derivatives is in oncology.[3][13][14] These compounds have demonstrated antiproliferative activity against a variety of cancer cell lines. The anticancer mechanisms of benzimidazoles are multifaceted and can include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.[15] For instance, some benzimidazole derivatives have shown potent cytotoxic activities with LC50 values comparable to or better than standard chemotherapeutic agents like vincristine sulphate.[1] The structural features of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole make it a candidate for evaluation as a potential anticancer agent.
Anthelmintic Activity
Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms.[6] The primary mode of action is the inhibition of microtubule synthesis in the parasite by binding to β-tubulin, which disrupts glucose uptake and leads to the parasite's death.[6] A study on 2-(Aryl Oxy Methyl)-1H-Benzimidazoles, a class of compounds structurally related to the topic of this guide, demonstrated their potential as anthelmintic agents.[6] This suggests that 2-[(2-methylphenoxy)methyl]-1H-benzimidazole could also possess anthelmintic properties.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, a series of well-established in vitro assays are recommended. The following protocols are based on standard methodologies used for evaluating benzimidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow microbial cultures in appropriate broth overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Assay: Plaque Reduction Assay
This assay is used to determine the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluence.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.
-
Calculation of EC50: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Anticancer Assay: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Data Presentation: Anticipated Quantitative Data
The following table illustrates the type of quantitative data that would be generated from the proposed experimental protocols to characterize the biological activity of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
| Biological Activity | Assay | Test Organism/Cell Line | Metric | Expected Value Range (based on related compounds) |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | 10 - 100 |
| Escherichia coli | MIC (µg/mL) | >100 | ||
| Antifungal | Broth Microdilution | Candida albicans | MIC (µg/mL) | 5 - 50 |
| Antiviral | Plaque Reduction Assay | Respiratory Syncytial Virus (RSV) | EC50 (µM) | 0.02 - 10 |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | 1 - 20 |
| HepG2 (Liver Cancer) | IC50 (µM) | 1 - 20 | ||
| Anthelmintic | In vitro motility assay | Caenorhabditis elegans | Paralysis Time (min) | 30 - 120 |
Visualization of Key Concepts
General Synthetic Pathway for 2-Substituted Benzimidazoles
The synthesis of 2-substituted benzimidazoles, including the target compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Caption: A generalized synthetic route to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of action for many bioactive benzimidazoles is the inhibition of microtubule polymerization.
Caption: Postulated mechanism of action via inhibition of microtubule polymerization.
Conclusion and Future Directions
2-[(2-methylphenoxy)methyl]-1H-benzimidazole represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related benzimidazole derivatives, this compound is anticipated to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic effects. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and comprehensive biological characterization of this compound, including in-depth mechanistic studies to elucidate its mode of action at the molecular level. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modifications to the phenoxy and methyl substituents, will be crucial for optimizing potency and selectivity, ultimately paving the way for potential preclinical and clinical development.
References
Please note that the following references are to studies on benzimidazole and its derivatives, which provide the basis for the potential activities discussed for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
-
Hilaris Publisher. (2020, June 23). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
De Clercq, E., et al. (2001). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Antiviral Chemistry & Chemotherapy, 12(4), 231-239. [Link]
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Kamal, A., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Tien, C. N., et al. (2016). Synthesis and Antibacterial Activity of Some Derivatives of 2-Methylbenzimidazole Containing 1,3,4-Oxadiazole or 1,2,4-Triazole Heterocycle. Journal of Chemistry, 2016, 8247901. [Link]
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Abdel-Aziz, A. A., et al. (2005). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 10(4), 861-869. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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Kumar, A., et al. (2012). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[6][10][13]oxadiazol-2-ylmethyl]-1H-benzimidazole. Journal of the Serbian Chemical Society, 77(10), 1373-1384. [Link]
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Argirova, M., et al. (2017). Benzimidazole derivatives with anticancer activity. ResearchGate. [Link]
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Youssif, B. G. M., et al. (2020). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 25(18), 4297. [Link]
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Akhtar, W., et al. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 10, 335. [Link]
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Wang, M., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2447-2453. [Link]
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MDPI. (2023). Antiviral Activity of Active Materials: Standard and Finger-Pad-Based Innovative Experimental Approaches. MDPI. [Link]
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National Institutes of Health. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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National Institutes of Health. (2011). 1-(thiophen-2-ylmethyl)-1H-benzimidazole. National Institutes of Health. [Link]
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Andreani, A., et al. (1993). Antiviral and Antiproliferative Activity in Vitro of Some New Benzimidazole Derivatives. Il Farmaco, 48(2), 267-275. [Link]
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MDPI. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]
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National Institutes of Health. (2022). Anti-COVID-19 activity of some benzofused 1,2,3-triazolesulfonamide hybrids using in silico and in vitro analyses. National Institutes of Health. [Link]
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Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
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Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]
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PubChem. (n.d.). 2-(2-thienyl)-1H-benzimidazole. PubChem. [Link]
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Methodological & Application
Application Notes & Protocols for In Vitro Evaluation of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. This document outlines the scientific rationale and detailed protocols for a tiered approach to characterizing the biological activity of this compound, starting from broad cytotoxicity screening to more in-depth mechanistic studies.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been reported to exhibit antifungal, antiviral, anthelmintic, and antitumor properties.[2][3] Notably, the anthelmintic action of some benzimidazoles is mediated through their binding to β-tubulin, leading to the inhibition of microtubule polymerization.[3] Given the diverse bioactivities of this class of compounds, a systematic in vitro evaluation of novel derivatives like 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is crucial to elucidate their therapeutic potential and mechanism of action.
This guide will focus on a logical progression of in vitro assays, beginning with the assessment of general cytotoxicity, followed by investigations into the induction of apoptosis and effects on cell cycle progression, which are common mechanisms of action for anticancer agents.[4][5]
Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, one can quantify the effect of the test compound on cell viability.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
2-[(2-methylphenoxy)methyl]-1H-benzimidazole
-
Human cancer cell line (e.g., A549, DLD-1)[8]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete medium to obtain the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 4 hours.[10] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potential.
| Parameter | Description |
| Cell Line | The specific cancer cell line used in the assay. |
| Incubation Time | The duration of compound exposure (e.g., 24h, 48h, 72h). |
| IC₅₀ (µM) | The concentration of the compound that causes 50% inhibition of cell viability. |
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Many anticancer compounds exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[4]
Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11] Dual staining with FITC-labeled Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[12]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at the desired concentrations (e.g., IC₅₀) for a specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the control indicates the induction of apoptosis.
| Cell Population | Control (%) | Treated (%) |
| Live (Annexin V- / PI-) | ||
| Early Apoptotic (Annexin V+ / PI-) | ||
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | ||
| Necrotic (Annexin V- / PI+) |
Cell Cycle Analysis by PI Staining
Disruptions in the normal progression of the cell cycle are another hallmark of many anticancer drugs.[4] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
-
Cold PBS
-
Cold 70% ethanol
-
PI/RNase staining buffer
Procedure:
-
Cell Treatment: Treat cells with the compound for the desired duration.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C for fixation.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis and Interpretation
The data is presented as a histogram of cell count versus fluorescence intensity (DNA content). The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), a broader distribution for the S phase (between 2n and 4n DNA content), and a second peak for the G2/M phase (4n DNA content). By analyzing the percentage of cells in each phase, one can determine if the compound induces cell cycle arrest at a specific checkpoint.
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | ||
| S | ||
| G2/M |
Advanced Assays: Target Engagement and Mechanism Deconvolution
While the preceding assays provide valuable information on the cellular effects of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, identifying its direct molecular target(s) is crucial for further drug development. Target engagement assays confirm the physical interaction between a compound and its protein target within a cellular context.[17]
A powerful technique for this is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[18] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Further mechanistic studies could involve kinase inhibition assays if a kinase is a suspected target, or functional assays for G protein-coupled receptors (GPCRs) if the compound is predicted to interact with this class of receptors.[19][20] The choice of these advanced assays should be guided by in silico predictions or preliminary screening data.
Conclusion
The in vitro assays detailed in these application notes provide a systematic and robust framework for the initial characterization of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. By progressing from broad cytotoxicity screening to more focused mechanistic studies on apoptosis and the cell cycle, researchers can gain significant insights into the compound's biological activity and potential as a therapeutic agent. Subsequent target identification and engagement studies will be critical for elucidating its precise mechanism of action and advancing it through the drug discovery pipeline.
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2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. (2020, June 23). Hilaris Publisher. Retrieved January 26, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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2-(2-thienyl)-1H-benzimidazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. (2017, August 1). PubMed. Retrieved January 26, 2026, from [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). PubMed. Retrieved January 26, 2026, from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 26, 2026, from [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
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A Practical Guide to Target Engagement Assays. (n.d.). Selvita. Retrieved January 26, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (n.d.). JournalAgent. Retrieved January 26, 2026, from [Link]
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Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved January 26, 2026, from [Link]
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Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 26, 2026, from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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1-(thiophen-2-ylmethyl)-1H-benzimidazole. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 26, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved January 26, 2026, from [Link]
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Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 26, 2026, from [Link]
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Determining target engagement in living systems. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024, August 7). PubMed Central. Retrieved January 26, 2026, from [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 26, 2026, from [Link]
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SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016, May 15). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for the Dissolution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in Biological Assays
Abstract
This document provides a comprehensive guide for the dissolution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, a compound of significant interest in drug discovery, for its use in a variety of biological assays. Due to its predicted low aqueous solubility, establishing a robust and reproducible dissolution protocol is paramount for obtaining reliable and consistent experimental data. These application notes detail the physicochemical properties of the compound, recommend validated methods for the preparation of stock solutions, and provide step-by-step protocols for achieving soluble concentrations suitable for in vitro and cell-based assays. Furthermore, this guide addresses common challenges such as precipitation in aqueous media and offers troubleshooting strategies to ensure the integrity of the compound in experimental systems.
Introduction: The Challenge of Benzimidazole Solubility
The lipophilic nature of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, suggested by the high LogP value of structurally related compounds, indicates that it will not readily dissolve in aqueous buffers commonly used in biological assays.[1] Therefore, a strategic approach is required, typically involving the use of an organic solvent to prepare a concentrated stock solution, which is then serially diluted into the final aqueous assay medium. The choice of solvent and the dilution strategy are critical to prevent compound precipitation and ensure its bioavailability in the assay system.
Physicochemical Properties of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
A thorough understanding of the compound's physicochemical properties is essential for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | [1] |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Likely a solid powder | General knowledge |
| Water Solubility | Predicted to be low | [2] |
| pKa | Benzimidazoles are weakly basic | General knowledge |
| LogP | High (predicted) | [1] |
The weakly basic nature of the benzimidazole ring suggests that solubility may be increased in acidic conditions.[3] However, for most cell-based assays conducted at physiological pH (~7.4), this property cannot be exploited. The high predicted LogP value underscores the compound's lipophilicity and the necessity of an organic solvent for initial dissolution.
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)
For the preparation of a high-concentration stock solution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, 100% Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
Rationale for Selecting DMSO:
-
High Solubilizing Power: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[4] It is a standard and widely accepted solvent for compound storage and handling in drug discovery settings.
-
Miscibility with Water: DMSO is miscible with water and most aqueous buffers, which facilitates the subsequent dilution of the stock solution into the final assay medium.[4]
-
Biological Compatibility: At the low final concentrations typically used in biological assays (usually ≤ 0.5%), DMSO is well-tolerated by most cell lines and does not significantly interfere with biological processes.
Experimental Protocol: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in DMSO. It is crucial to perform these steps in a controlled laboratory environment using appropriate personal protective equipment (PPE).
Materials:
-
2-[(2-methylphenoxy)methyl]-1H-benzimidazole (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter (optional, for cell-based assays)
Step-by-Step Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. For example, to prepare 1 mL of a 10 mM stock solution (MW = 238.28 g/mol ), weigh out 2.38 mg of the compound.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the vial containing the weighed compound.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[5]
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve after vortexing, sonicate the vial in a water bath sonicator for 5-10 minutes.[5] Gentle warming in a water bath (up to 37°C) can also be employed to aid dissolution.[5] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (for cell-based assays): For applications requiring sterile conditions, it is recommended to filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5] Store the aliquots in tightly sealed, light-protected vials at -20°C or -80°C.[5]
Workflow for Dilution into Aqueous Assay Media
The critical step in preparing the final working solution is the dilution of the DMSO stock into the aqueous buffer or cell culture medium. Incorrect dilution techniques can lead to compound precipitation.
Caption: Workflow for preparing working solutions from a DMSO stock.
Protocol for Serial Dilution:
-
Prepare Intermediate Dilutions: It is best practice to perform serial dilutions. For example, to achieve a final concentration of 10 µM in the assay, first dilute the 10 mM stock to 1 mM in DMSO. Then, dilute the 1 mM stock to 100 µM in DMSO.
-
Final Dilution into Aqueous Medium: For the final dilution step, add the concentrated compound solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation. For example, to make a 10 µM final solution from a 1 mM stock (in DMSO), add 10 µL of the 1 mM stock to 990 µL of the aqueous assay buffer.
-
Final DMSO Concentration: Always ensure that the final concentration of DMSO in the assay is consistent across all wells and is at a level that does not affect the biological system (typically ≤ 0.5%). Remember to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | Poor aqueous solubility; final concentration is too high. | - Lower the final concentration of the compound. - Decrease the final percentage of DMSO by using a more concentrated intermediate stock. - Consider the use of a co-solvent like polyethylene glycol 400 (PEG 400) or a surfactant like Tween® 80 in the final assay medium, if compatible with the assay.[3] |
| High variability in assay results. | Incomplete dissolution of the stock solution or precipitation in the assay plate. | - Ensure the stock solution is fully dissolved before use. - Visually inspect the assay plate for any signs of precipitation. - Prepare fresh dilutions for each experiment. |
| Loss of compound activity over time. | Compound degradation in solution. | - Store stock solutions in aliquots at low temperatures (-20°C or -80°C) and protect from light.[5] - Avoid repeated freeze-thaw cycles.[5] - Prepare working solutions fresh on the day of the experiment. |
Advanced Solubilization Strategies (for challenging applications)
For certain applications, such as in vivo studies or high-concentration screening, more advanced formulation strategies may be necessary to enhance the solubility and bioavailability of benzimidazole compounds.
Caption: Advanced strategies to enhance benzimidazole solubility.
-
Co-solvents: The use of a mixture of solvents can improve solubility. For instance, a combination of DMSO and polyethylene glycol 400 (PEG 400) may be effective.[6]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
When employing these advanced strategies, it is crucial to test the excipients for any potential interference with the biological assay.
Conclusion
The successful use of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in biological assays is critically dependent on a carefully planned and executed dissolution strategy. By using 100% DMSO as the primary solvent to create a concentrated stock solution and employing proper dilution techniques, researchers can minimize solubility-related artifacts and obtain high-quality, reproducible data. For more challenging applications, the exploration of co-solvents, surfactants, or cyclodextrins may provide a viable path forward. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for scientists working with this and other poorly soluble benzimidazole derivatives.
References
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-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Molbase. (n.d.). 1-[(2-chlorophenyl)methyl]-2-[(2-methylphenoxy)methyl]-1H-benzimidazole. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Introduction: Understanding the Compound
2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a member of the benzimidazole class of heterocyclic aromatic organic compounds.[1] The benzimidazole core is a key structural motif in a variety of pharmaceuticals, including anthelmintics, proton-pump inhibitors, and antihistamines, as well as in the development of novel therapeutics such as anticancer agents.[1][2][3] Given its intended application in research and drug development, understanding its physicochemical properties and potential hazards is paramount for ensuring laboratory safety.[4]
While specific toxicological data for this compound is limited, the benzimidazole scaffold and its derivatives are known to exhibit biological activity.[3][5] Therefore, it is prudent to treat 2-[(2-methylphenoxy)methyl]-1H-benzimidazole as a potentially hazardous substance. This guide provides a detailed framework for its safe handling, storage, and disposal based on established safety protocols for related chemical entities.
Table 1: Physicochemical Properties of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
| Property | Value | Source |
| CAS Number | 3156-23-8 | [4] |
| Molecular Formula | C₁₅H₁₄N₂O | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| Appearance | Likely a solid (powder or crystalline) | Inferred from related compounds[6] |
| Solubility | Expected to be soluble in organic solvents | Inferred from related compounds[7][8] |
Hazard Identification and Risk Assessment
Based on the hazard classifications of structurally similar benzimidazole derivatives, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole should be considered as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation.[6][9][10]
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[10]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-[(2-methylphenoxy)methyl]-1H-benzimidazole to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[9]
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[9]
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Safe Handling and Experimental Protocols
Adherence to standard laboratory safety practices is crucial. The following protocols provide a framework for the safe handling of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
General Handling
-
Ventilation: All work with this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[6][9]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[9] Wash hands thoroughly after handling, even if gloves were worn.[9]
-
Housekeeping: Maintain a clean and organized workspace. Any spills should be cleaned up immediately following the procedures outlined in Section 6.
Protocol for Weighing and Preparing Solutions
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate glassware.
-
Weighing: Carefully transfer the desired amount of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole from the storage container to the weighing paper or boat inside the fume hood. Minimize the generation of dust.
-
Transfer: Gently transfer the weighed compound into the solvent-containing vessel.
-
Dissolution: If necessary, use a vortex mixer or magnetic stirrer to aid dissolution. Keep the container capped as much as possible during this process.
-
Cleaning: After use, decontaminate the spatula and any other reusable equipment. Dispose of contaminated weighing paper and other disposable items in the designated chemical waste container.
Storage Procedures
Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure or release.
-
Container: Store in a tightly closed, properly labeled container.[6][9] The label should include the chemical name, CAS number, and any relevant hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9] The storage area should be secure and accessible only to authorized personnel.
-
Temperature: Store at ambient temperature unless otherwise specified on the product's certificate of analysis.
Emergency Procedures
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[9]
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]
-
In case of Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention.[9]
Spill Response
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
Waste Disposal
All waste containing 2-[(2-methylphenoxy)methyl]-1H-benzimidazole should be considered hazardous.
-
Containers: Collect all waste in properly labeled, sealed containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not dispose of down the drain or in regular trash.
Visualization of Safety Protocols
Workflow for Handling 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Caption: Workflow for handling 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Decision Tree for Spill Response
Caption: Decision tree for spill response.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Retrieved from [Link]
-
Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012634. Retrieved from [Link]
-
Research Journal of Pharmaceutical Technology. (n.d.). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Retrieved from [Link]
-
Cureus. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved from [Link]
-
Hilaris Publisher. (2020, June 23). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. CAS 51632-16-7: 3-Phenoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 8. CAS 1212-48-2: 1H-Benzimidazole, 2-(phenylmethyl)-, hydroc… [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vivo Studies with 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anti-parasitic, anti-viral, anti-cancer, and anti-inflammatory effects.[1] The compound 2-[(2-methylphenoxy)methyl]-1H-benzimidazole represents a novel derivative within this versatile class. Its unique substitution pattern suggests the potential for a distinct biological activity profile that warrants thorough investigation. These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo dosing protocols to elucidate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.
Given the absence of specific published in vivo data for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, this guide synthesizes established principles of preclinical drug development for benzimidazole derivatives and provides a hypothetical, yet scientifically rigorous, framework for its initial in vivo characterization.
Postulated Mechanism of Action: A Rationale for Experimental Design
The biological activity of benzimidazole derivatives is heavily influenced by the nature of the substituents on the core ring structure. While the precise mechanism of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is yet to be determined, we can postulate potential pathways based on its structural motifs and the known activities of related compounds.
-
Anti-inflammatory and Analgesic Potential: Many benzimidazole derivatives exhibit anti-inflammatory and analgesic properties.[2] The phenoxy-methyl linkage in the target compound is a feature shared with molecules that can modulate inflammatory pathways.
-
Anthelmintic Activity: A primary and well-established mechanism for anthelmintic benzimidazoles is the inhibition of tubulin polymerization in parasites.[3] This disruption of microtubule-dependent processes is often selective for parasitic tubulin over the host's.
-
Proton Pump Inhibition: The benzimidazole core is central to the class of drugs known as proton pump inhibitors (PPIs), which are widely used to reduce gastric acid secretion.[4] These compounds typically undergo an acid-catalyzed rearrangement to an active species that irreversibly inhibits the H+/K+-ATPase.[5]
-
Antimicrobial and Anticancer Activities: Various benzimidazole derivatives have demonstrated efficacy against a range of microbes and cancer cell lines.[6][7]
The initial in vivo studies should be designed to screen for a broad range of these potential activities, with subsequent, more focused investigations based on the initial findings.
Preclinical In Vivo Study Design: A Step-by-Step Approach
A systematic and tiered approach is essential for the in vivo evaluation of a new chemical entity. The following protocols outline a logical progression from initial tolerability studies to more definitive efficacy models.
Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
The primary objective of this initial study is to determine the tolerability of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole and to identify a dose range for subsequent studies.
Experimental Workflow for Dose Range Finding Study
Caption: Workflow for a Dose Range Finding and MTD Study.
Protocol:
-
Animal Model: Select a suitable rodent model, such as Swiss albino or BALB/c mice, for initial studies.[8]
-
Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the start of the study.
-
Formulation:
-
Prepare a vehicle for administration. A common vehicle for benzimidazole derivatives is a suspension in 0.5% carboxymethyl cellulose (CMC) or a solution in a mixture of DMSO and polyethylene glycol (PEG).[9]
-
Prepare a stock solution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired dosing concentrations.
-
-
Dosing Groups:
-
Administration:
-
Administer the compound via a clinically relevant route. Oral gavage (p.o.) is common for many benzimidazoles. Intraperitoneal (i.p.) injection may also be considered for initial bioavailability screening.[8]
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity at regular intervals for at least 14 days.
-
Record body weight, food and water consumption, and any behavioral changes.
-
-
Endpoint and Analysis:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Preliminary Pharmacokinetic (PK) Study
This study aims to provide an initial understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Model and Dosing:
-
Use a rodent model, such as Sprague-Dawley rats, which are often preferred for PK studies due to their larger blood volume.
-
Administer a single dose of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole at a dose level well below the MTD.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[10]
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Table 1: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 30 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng*h/mL) | 3000 | 2500 |
| t½ (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | ~70 |
Note: The values in this table are purely illustrative and will need to be determined experimentally.
Pharmacodynamic (PD) and Efficacy Studies
Based on the postulated mechanism of action and the results of the initial studies, targeted efficacy studies can be designed.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: A postulated anti-inflammatory signaling pathway.
Example Efficacy Model: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound Groups (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or controls one hour before the induction of inflammation.
-
Inject carrageenan into the sub-plantar region of the right hind paw to induce localized edema.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational framework for the initial in vivo characterization of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. The data generated from these studies will be critical in determining the therapeutic potential of this novel compound and will guide further development efforts. Subsequent studies should aim to elucidate the precise mechanism of action, conduct more extensive toxicological evaluations, and explore a wider range of efficacy models based on the initial findings.
References
- Hilaris Publisher. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation.
-
The study of intestinal absorption and biodistribution in vivo of proton pump inhibitors. (2020). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Development of Benzimidazole Derivatives as Novel Anti-platelet Drugs. (2017). Current Medicinal Chemistry. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. [Link]
-
Proton Pump Inhibitors (PPI). (2023). StatPearls. [Link]
-
In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. (2023). ResearchGate. [Link]
-
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Molecules. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Molecules. [Link]
-
Identification of novel benzimidazole derivatives as cruzipain inhibitors: solid-phase synthesis, in vitro evaluation and structure-activity relationship. (2013). Future Medicinal Chemistry. [Link]
-
Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). Scientific Reports. [Link]
-
Role of Proton Pump Inhibitor on Esophageal Carcinogenesis and Pancreatic Acinar Cell Metaplasia Development: An Experimental In Vivo Study. (2014). PLOS ONE. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). BMC Chemistry. [Link]
-
Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. (2024). Drug Design, Development and Therapy. [Link]
-
1-(thiophen-2-ylmethyl)-1H-benzimidazole. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. (2011). Bioorganic & Medicinal Chemistry. [Link]
-
25 Years of Proton Pump Inhibitors: A Comprehensive Review. (2013). Gut and Liver. [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and in Vivo Efficacy in a Preclinical Model of Castration-Resistant Prostate Cancer. (2021). Journal of Medicinal Chemistry. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2022). RSC Advances. [Link]
-
2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. (1990). Journal of Medicinal Chemistry. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RUN. [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol. (n.d.). PubChem. [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curf.clemson.edu [curf.clemson.edu]
- 7. banglajol.info [banglajol.info]
- 8. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity [mdpi.com]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis, ensuring optimal reaction conditions and high-purity outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, offering causative explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am following the standard Phillips condensation protocol using o-phenylenediamine and 2-(2-methylphenoxy)acetic acid in 4N HCl, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Phillips condensation of o-phenylenediamine with aryloxyacetic acids can stem from several factors. The traditional method, while robust, may require optimization for this specific substrate.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present after the recommended reaction time, consider extending the reflux period.
-
Suboptimal Temperature: While reflux is generally recommended, the optimal temperature can be substrate-dependent. A temperature that is too low will result in a sluggish reaction, while excessively high temperatures can lead to degradation of starting materials or the product. A systematic study of the reaction temperature, for instance, starting from 90-100°C and gradually increasing, can help identify the optimal condition.[2]
-
Acid Concentration: The concentration of the mineral acid is critical. While 4N HCl is commonly used, its concentration can affect the reaction rate and yield.[1] If the reaction is sluggish, a slight increase in acid concentration might be beneficial. Conversely, if charring or significant byproduct formation is observed, a milder acidic medium could be tested.
-
Purity of Starting Materials: Impurities in o-phenylenediamine or 2-(2-methylphenoxy)acetic acid can interfere with the reaction. Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting materials may be necessary if their purity is questionable.
-
Alternative Catalysts: If the traditional acid catalysis is not yielding satisfactory results, consider alternative catalysts. A variety of catalysts have been reported for benzimidazole synthesis, including other mineral acids, Lewis acids, or solid-supported catalysts.[3][4] For instance, the use of a microwave-assisted method with alumina-methanesulfonic acid (AMA) has been shown to improve yields and reduce reaction times for some 2-substituted benzimidazoles.[4]
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC until starting material is consumed | Ensures the reaction proceeds to completion. |
| Temperature | Optimize between 90-140°C | Balances reaction rate with potential for degradation.[2] |
| Acid Catalyst | Start with 4N HCl; consider alternatives if needed | Acid concentration is crucial for the condensation reaction.[1] |
| Starting Materials | Use high-purity reagents | Impurities can lead to side reactions and lower yields. |
Issue 2: Formation of Colored Impurities and Purification Challenges
Question: My crude product is a dark, oily residue, and I am struggling to purify it. What are these colored impurities, and what is the best purification strategy?
Answer:
The formation of colored impurities is a common issue in benzimidazole synthesis, often arising from the oxidation of o-phenylenediamine. The purification of the final product can be challenging due to the potential for similar polarities between the product and byproducts.
Potential Causes & Solutions:
-
Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to highly colored, polymeric byproducts. To minimize this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly purified o-phenylenediamine can also mitigate this issue.
-
Charring at High Temperatures: Excessive heating can cause decomposition of the starting materials and product, leading to tar-like impurities. Careful temperature control is essential.
-
Purification Strategies:
-
Recrystallization: This is often the first line of approach for purifying solid products. A suitable solvent system needs to be identified through small-scale solubility tests. Ethanol is often a good starting point for recrystallizing benzimidazoles.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating the desired product from impurities. A common eluent system for benzimidazoles is a mixture of hexane and ethyl acetate.[2] The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated in acidic solutions. This property can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The benzimidazole will move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or NaHCO3) will precipitate the purified benzimidazole, which can then be extracted back into an organic solvent.[2]
-
Activated Charcoal Treatment: To remove colored impurities, a solution of the crude product can be treated with activated charcoal before filtration and subsequent purification steps.[1]
-
Experimental Workflow for Purification
Caption: Acid-base extraction workflow for purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Phillips condensation for the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole?
A1: The Phillips condensation reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid. The generally accepted mechanism proceeds as follows:
-
Protonation of the Carboxylic Acid: The carboxylic acid is protonated by the strong mineral acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes a series of proton transfers and elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group of the N-acyl intermediate then attacks the amide carbonyl carbon in an intramolecular fashion.
-
Final Dehydration: Another molecule of water is eliminated to form the benzimidazole ring.
Caption: Simplified mechanism of the Phillips condensation.
Q2: Are there any potential side reactions I should be aware of?
A2: Yes, several side reactions can occur during the synthesis of 2-substituted benzimidazoles:
-
Formation of Bis-benzimidazole: If an excess of the carboxylic acid is used, or under certain conditions, a second molecule of o-phenylenediamine can react with the already formed benzimidazole, leading to the formation of a bis-benzimidazole impurity.
-
N-Alkylation/Acylation: If reactive alkylating or acylating agents are present as impurities in the starting materials or formed in situ, they can react with the nitrogen atoms of the benzimidazole ring.
-
Incomplete Cyclization: The intermediate N-acyl-o-phenylenediamine may not fully cyclize, especially if the reaction conditions are not optimal (e.g., insufficient heating or catalyst).
-
Degradation: As mentioned earlier, at high temperatures, both starting materials and the product can degrade, leading to a complex mixture of byproducts.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of your synthesized 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your product. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp and well-defined melting point is indicative of a pure compound. Compare the observed melting point with literature values for analogous compounds if available. For instance, the melting point of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole is reported to be around 180°C.[1]
-
Infrared (IR) Spectroscopy: Key characteristic peaks to look for include:
-
N-H stretching of the imidazole ring (around 3300-3400 cm⁻¹)
-
C-H stretching of the aromatic rings and the methylene group (around 2900-3100 cm⁻¹)
-
C=N and C=C stretching of the benzimidazole ring (around 1500-1630 cm⁻¹)
-
C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the protons on the benzimidazole ring, the 2-methylphenoxy group, and the methylene bridge. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, which can be compared to predicted spectra or data from similar compounds.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct product has been formed. For 2-[(4-methylphenoxy)methyl]-1H-benzimidazole, the predicted monoisotopic mass is 238.11061 Da.[5]
III. Experimental Protocol: Phillips Condensation
This protocol is a general guideline for the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole and may require optimization.
Materials:
-
o-Phenylenediamine
-
2-(2-Methylphenoxy)acetic acid
-
4N Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in 4N hydrochloric acid.
-
Add 2-(2-methylphenoxy)acetic acid (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Filter the crude product and wash it thoroughly with cold water.
-
Dry the crude product.
-
For purification, recrystallize the crude solid from a suitable solvent, such as ethanol. Alternatively, use column chromatography or acid-base extraction as described in the troubleshooting section.
IV. References
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. (2016).
-
Rekhala, J. S., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher.
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
-
Kumar, R., et al. (2023). Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
-
PubChem. (n.d.). 2-[(4-methylphenoxy)methyl]-1h-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Amit Lunkad. (2020, December 22). Synthesis of 2- Methyl benzimidazole [Video]. YouTube.
-
Saini, S., Mittal, A., & Kumar, G. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar.
-
Preparation method of 2-methylbenzimidazole. (2012). Google Patents.
-
Method of preparing 2-methylbenzimidazole. (1981). Google Patents.
-
Sunil, R. J., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher.
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). ResearchGate.
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). National Institutes of Health.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
-
Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. (2007). ResearchGate.
-
Method for separating and purifying 2-methylimidazole crystal impurity. (2009). Google Patents.
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2019). National Institutes of Health.
-
Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). (2013). ResearchGate.
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry.
-
2-(2-hydroxyphenyl)-1h-benzimidazole(2963-66-8) 1 h nmr. (n.d.). ChemicalBook.
-
Dege, N., et al. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. TÜBİTAK Academic Journals.
Sources
How to prevent degradation of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in solution
Welcome to the technical support center for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
The benzimidazole core is known for its high degree of stability, showing resistance to harsh conditions such as concentrated acids and bases.[1][2] However, the substituents on the benzimidazole ring can significantly influence the overall stability of the molecule. In the case of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, the presence of the ether linkage and the methylphenoxy group introduces potential sites for degradation that researchers must consider.
This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in solution?
A1: While the benzimidazole ring itself is robust, the primary degradation pathways for substituted benzimidazoles in solution are typically oxidation and photodegradation. For 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, one should also consider the potential for hydrolysis of the ether linkage, especially under forcing conditions.
Q2: I'm dissolving my compound in an organic solvent. What are the best practices for preparing and storing stock solutions?
A2: For optimal stability, stock solutions should be prepared in high-purity, anhydrous solvents such as DMSO or ethanol. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes in amber vials to minimize exposure to light and repeated freeze-thaw cycles. Store these aliquots at -20°C or, for longer-term storage, at -80°C. Before use, allow the solution to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.
Q3: My experimental protocol requires the use of an aqueous buffer. What pH range is recommended for maintaining the stability of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole?
A3: Benzimidazole derivatives are generally most stable in neutral to slightly acidic conditions. Extreme pH values should be avoided. While the benzimidazole core can withstand strong acids and bases, prolonged exposure, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage or other unforeseen reactions. It is recommended to perform a preliminary stability study in your specific buffer system if the experiment is to be conducted over a long period.
Q4: I've noticed a change in the color of my solution. What could be the cause?
A4: A change in solution color is often an indicator of degradation. This can be due to the formation of colored degradation products, which may arise from oxidative or photolytic processes. If you observe a color change, it is crucial to verify the purity of your solution using an appropriate analytical method, such as HPLC-UV, before proceeding with your experiment.
Q5: How can I protect my solutions from light-induced degradation?
A5: Photodegradation is a common issue for many benzimidazole derivatives, which are often photosensitive in solution.[3] To mitigate this, always use amber glass vials or wrap your containers in aluminum foil to block light. When working with the solution, minimize its exposure to direct laboratory light. If your experimental setup allows, conduct your experiments under low-light conditions.
Troubleshooting Guide: Investigating and Preventing Degradation
If you suspect that your solution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is degrading, a systematic approach is necessary to identify the cause and prevent further issues.
Initial Assessment: Visual Inspection and Purity Check
-
Visual Inspection: Observe the solution for any signs of precipitation or color change.
-
Purity Analysis: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of your solution. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Forced Degradation Studies: A Proactive Approach
To understand the stability of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in your specific experimental conditions, it is highly recommended to perform forced degradation studies. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
This protocol outlines the general steps for conducting a forced degradation study. The concentration of the compound and the specific stress conditions may need to be adjusted based on your experimental setup.
Materials:
-
2-[(2-methylphenoxy)methyl]-1H-benzimidazole
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber HPLC vials
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the samples under the respective stress conditions for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Interpretation: Analyze the chromatograms to determine the percentage of degradation and the formation of any degradation products.
| Stress Condition | Incubation Time (hours) | Degradation (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | < 5% | 1 |
| 0.1 M NaOH | 24 | 15% | 2 |
| 3% H₂O₂ | 24 | 40% | 3 |
| 60°C | 24 | < 5% | 0 |
| Light Exposure | 24 | 25% | 2 |
Note: This is example data and may not reflect the actual degradation profile of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the general chemistry of benzimidazoles and related structures, the following degradation pathways are plausible for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Caption: Plausible degradation pathways.
Recommendations for Maintaining Solution Stability
To ensure the integrity of your experimental work with 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, please adhere to the following recommendations:
-
Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use freshly prepared buffers and consider degassing to remove dissolved oxygen.
-
pH Control: Maintain the pH of aqueous solutions in the neutral to slightly acidic range. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C). During experiments, avoid excessive heat.
-
Light Protection: Always protect solutions from light by using amber vials or other light-blocking materials.
-
Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.
-
Purity Verification: Regularly check the purity of your solutions, especially for long-term experiments, using a validated stability-indicating analytical method.
By following these guidelines, you can minimize the risk of degradation and ensure the accuracy and reproducibility of your research.
References
-
Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028–4033. [Link]
- Banu, S., & Kumar, R. (2013). A review on chemistry of benzimidazole nucleus and its biological significance. International Journal of Research in Pharmacy and Chemistry, 3(3), 619-629.
-
Khan, I., et al. (2020). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 25(21), 5038. [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802–806. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
da Silva, A. C. G., et al. (2020). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Environmental Science and Pollution Research, 27(30), 38016-38027. [Link]
Sources
Interpreting unexpected peaks in NMR of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Welcome to the technical support guide for the analysis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Encountering unexpected peaks in an NMR spectrum can be a significant roadblock. This guide provides a structured, in-depth approach to troubleshooting these anomalies, moving beyond simple peak assignment to a diagnostic workflow rooted in chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common questions that arise during the NMR analysis of this compound.
Q1: What are the expected ¹H NMR signals for pure 2-[(2-methylphenoxy)methyl]-1H-benzimidazole?
To confidently identify unexpected peaks, one must first establish a baseline for the pure compound. The structure consists of three distinct regions: the benzimidazole core, the 2-methylphenoxy group, and the bridging methylene group. When dissolved in a polar aprotic solvent like DMSO-d₆, the expected chemical shifts are as follows:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Benzimidazole N-H | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the aromatic system and hydrogen bonding with the solvent. Its broadness is due to quadrupolar effects from the adjacent nitrogen and chemical exchange.[1] |
| Benzimidazole Ar-H | ~7.10 - 7.60 | Multiplet (m) | 4H | The four protons on the benzene ring of the benzimidazole moiety. The exact pattern depends on the substitution, but they typically appear as two multiplets.[2] |
| Methylene (-O-CH₂ -Bz) | ~5.30 - 5.50 | Singlet (s) | 2H | A sharp singlet, deshielded by the adjacent oxygen and the benzimidazole ring. A similar structure, 2-(chloromethyl)-1H-benzo[d]imidazole, shows this peak at 4.91 ppm.[2] |
| 2-Methylphenoxy Ar-H | ~6.80 - 7.20 | Multiplet (m) | 4H | The four protons on the substituted phenoxy ring. |
| Methyl (-CH₃ ) | ~2.20 - 2.30 | Singlet (s) | 3H | The methyl group on the cresol moiety. The typical chemical shift for the methyl protons of o-cresol is in this range.[3][4] |
Q2: I see unexpected peaks in the aromatic region (6.5-8.0 ppm). What are the likely culprits?
This is a common issue, often pointing to unreacted starting materials from the synthesis, which typically involves the condensation of o-phenylenediamine and (2-methylphenoxy)acetic acid.[5]
-
Cause: Unreacted o-phenylenediamine .
-
Identification: This starting material will show a characteristic multiplet for its aromatic protons, typically upfield from the benzimidazole protons, around 6.5-6.7 ppm. The amine (-NH₂) protons may also be visible, although their position is highly variable and depends on concentration and solvent.
-
Confirmation: The most reliable method is a spiking experiment . Add a small, known quantity of pure o-phenylenediamine to your NMR sample. If the unexpected peaks increase in intensity relative to your product peaks, you have confirmed its identity.
-
-
Cause: Unreacted (2-methylphenoxy)acetic acid .
-
Identification: This reagent will contribute its own set of aromatic peaks in the ~6.8-7.2 ppm range, which can overlap with your product's signals. A key diagnostic peak would be the methylene (-CH₂-) protons next to the carboxylic acid, which would appear as a singlet around 4.6 ppm. Additionally, a very broad singlet for the carboxylic acid proton (-COOH) may be visible far downfield (>10 ppm).
-
Confirmation: A spiking experiment is also the best course of action here.
-
Q3: There's a sharp singlet around 2.50 ppm and a broad peak around 3.33 ppm. Are these part of my molecule?
No, these are almost certainly not from your target compound.
-
Peak at 2.50 ppm (Singlet): This is the residual, non-deuterated signal of the NMR solvent, DMSO-d₆ (specifically, CHD₂SO-CD₃). It appears as a quintet due to deuterium coupling.[6]
-
Peak at 3.33 ppm (Broad Singlet): This is the signal for water (H₂O or HDO) dissolved in the DMSO-d₆. Its chemical shift is temperature-dependent.[6][7]
The presence of excess water can sometimes indicate a wet sample or solvent, which may require drying the sample under high vacuum or using a fresh, sealed ampoule of deuterated solvent.
Q4: My integration values don't add up correctly. Why?
Inaccurate integration is a red flag for impurities. If, for example, your methyl peak at ~2.2 ppm integrates to 4 protons instead of 3 (relative to the methylene peak at ~5.4 ppm being set to 2H), it indicates the presence of an impurity with protons in that region.
-
Causality: The most common reason is the presence of impurities whose signals overlap with your product's signals or are located in an otherwise empty region of the spectrum. Unreacted starting materials, side products, or residual solvents from the reaction workup (e.g., ethyl acetate, hexane, dichloromethane) are frequent sources.[7][8][9]
-
Actionable Step: First, identify all impurity peaks (solvents, starting materials). Once identified, subtract their expected proton count from the integral of that region. If the numbers still do not align, it suggests an unknown impurity is present, which may require further purification of your sample (e.g., column chromatography or recrystallization).
Systematic Troubleshooting Workflow
When faced with an unidentifiable spectrum, a systematic approach is crucial. The following workflow provides a logical pathway from initial observation to problem resolution.
Caption: A decision-making workflow for identifying unexpected NMR peaks.
Key Experimental Protocols
Protocol 1: D₂O Exchange for Identifying Labile Protons
This experiment definitively identifies protons attached to heteroatoms (like N-H or O-H) that can exchange with deuterium.
Causality: Deuterium (²H) is not observed in a standard ¹H NMR experiment. When a labile proton (like the N-H of the benzimidazole or the O-H of a carboxylic acid impurity) is exchanged for a deuterium atom, its signal disappears from the spectrum.[8]
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly diminished in intensity or disappeared entirely in the second spectrum.
Protocol 2: Spiking Experiment for Impurity Confirmation
This is the gold standard for confirming the identity of a suspected impurity when a pure sample of that substance is available.
Causality: If an unknown peak in your sample's spectrum is caused by a specific compound, adding more of that compound to the sample will cause a proportional increase in the intensity of that specific peak, while all other peaks from your desired product will remain at the same relative intensity.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample. Carefully integrate all peaks.
-
Prepare a small amount of the suspected impurity (e.g., o-phenylenediamine).
-
Add a small, known quantity (e.g., a few crystals or a drop of a dilute solution) of the suspected impurity to your NMR tube.
-
Shake the tube to dissolve and mix the added substance.
-
Acquire a new ¹H NMR spectrum.
-
Analysis: Overlay the "before" and "after" spectra. If the peak has selectively increased in intensity relative to the peaks of your target molecule, you have confirmed the identity of the impurity.
Reference Data for Impurity Identification
Table 2: ¹H NMR Chemical Shifts of Potential Synthesis-Related Impurities
| Compound | Key Protons | Chemical Shift (δ, ppm) | Solvent | Reference |
| o-Phenylenediamine | Ar-H | ~6.5 - 6.7 | CDCl₃ | [10][11] |
| NH₂ | ~3.4 | CDCl₃ | [11] | |
| o-Cresol | Ar-H | ~6.7 - 7.2 | CDCl₃ | [3][12] |
| Ar-CH₃ | ~2.2 - 2.3 | CDCl₃ | [3][12] | |
| OH | ~4.8 | CDCl₃ | [12] | |
| 2-Methyl-1H-benzimidazole | Ar-H | ~7.1 - 7.5 | DMSO-d₆ | [2] |
| N-H | ~12.2 | DMSO-d₆ | [2] | |
| C-CH₃ | ~2.5 | DMSO-d₆ | [2] |
Table 3: ¹H NMR Chemical Shifts of Common Laboratory Solvents & Contaminants
| Solvent/Contaminant | Chemical Shift (δ, ppm) | Multiplicity | In DMSO-d₆ | In CDCl₃ |
| Residual Solvent | 2.50 | 7.26 | ||
| Water | br s | ~3.33 | ~1.56 | |
| Acetone | CH₃ | s | 2.09 | 2.17 |
| Ethyl Acetate | O-CH₂ | q | 4.03 | 4.12 |
| CO-CH₃ | s | 1.99 | 2.05 | |
| CH₃ | t | 1.15 | 1.26 | |
| Dichloromethane | CH₂ | s | 5.76 | 5.30 |
| Hexane | CH₂, CH₃ | m | ~1.25, ~0.86 | ~1.25, ~0.88 |
| Toluene | Ar-H, CH₃ | m, s | ~7.2, 2.30 | ~7.2, 2.36 |
| Silicone Grease | br s | ~0.07 | ~0.07 | |
| (Data compiled from multiple sources)[6][7][9] |
References
-
The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Available at: [Link]
-
John Sunil, R., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
-
Chalumuri, R., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry. Available at: [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available at: [Link]
-
Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102. Available at: [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). Available at: [Link]
-
SpectraBase. (n.d.). 1-[2-(4-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
-
Lee, J., et al. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. PubMed. Available at: [Link]
-
BMRB. (n.d.). o-Cresol. Available at: [Link]
-
Al-Ostath, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Jishkariani, D., et al. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Analytical Science. Available at: [Link]
-
Báez-García, J. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Available at: [Link]
-
ResearchGate. (2020). green synthesis of benzimidazole derivatives an overview. Available at: [Link]
-
Szatyłowicz, H., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
-
Quora. (2019). What is the NMR peak for methylphenol?. Available at: [Link]
-
Al-Ostath, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. Available at: [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
Reddit. (n.d.). Duplicate Peaks in NMR Spectra. Available at: [Link]
-
ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. o-Phenylenediamine(95-54-5) 1H NMR [m.chemicalbook.com]
- 11. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR [m.chemicalbook.com]
- 12. o-Cresol(95-48-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Method Refinement for Quantifying 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Welcome to the dedicated technical support guide for the quantitative analysis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement, troubleshooting, and frequently asked questions. Our goal is to equip you with the necessary knowledge to develop a robust, reproducible, and reliable analytical method for this compound in various sample matrices.
Introduction to the Analyte and its Quantification Challenges
2-[(2-methylphenoxy)methyl]-1H-benzimidazole belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Accurate quantification of this analyte in biological and pharmaceutical samples is crucial for pharmacokinetic studies, quality control, and stability testing. However, like many benzimidazole derivatives, its analysis can present challenges such as poor solubility, potential for matrix effects in biological samples, and the need for a highly sensitive and specific detection method. This guide will walk you through a systematic approach to overcome these challenges.
Part 1: Recommended Analytical Methods & Protocols
Based on the chemical properties of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole and extensive experience with related structures, we recommend High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex matrices.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate the sample to a level suitable for the analytical instrument. The choice of technique depends on the sample matrix and the required limit of quantification.
Workflow for Sample Preparation
Caption: General sample preparation workflow for biological matrices.
Step-by-Step Protocols:
a) Protein Precipitation (for rapid screening):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the chromatography system.
b) Liquid-Liquid Extraction (LLE) (for cleaner samples):
-
To 200 µL of plasma or serum, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral form.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.[1]
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute in the mobile phase for analysis.
c) Solid-Phase Extraction (SPE) (for highest purity and sensitivity):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase.
Chromatographic Conditions
a) HPLC-UV Method: This method is suitable for quantification in less complex matrices like pharmaceutical formulations.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like benzimidazoles. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)[2] | Acetonitrile provides good peak shape. Formic acid aids in protonating the analyte for better retention in reversed-phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |
| UV Detection | ~280 nm | Benzimidazole derivatives typically have a strong UV absorbance around this wavelength. |
b) LC-MS/MS Method: This is the preferred method for bioanalytical studies requiring high sensitivity and specificity.[1][2]
| Parameter | Recommended Condition | Rationale |
| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm)[2] | Smaller particle size provides higher efficiency and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A gradient elution is recommended to effectively separate the analyte from matrix components. |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions | A generic starting gradient; optimization will be necessary based on the specific matrix. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Higher temperature reduces viscosity and can improve peak shape. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the benzimidazole ring are readily protonated.[3] |
| MS/MS Transitions | To be determined by infusion of a standard solution. | Precursor ion will be [M+H]+. Product ions will likely result from fragmentation of the ether linkage and the benzimidazole ring.[4][5] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during method development and routine analysis.
Chromatography Issues
Q1: My peak is broad and/or tailing. What should I do?
-
A1, Cause: Secondary interactions with residual silanols on the HPLC column are a common cause of peak tailing for basic compounds like benzimidazoles.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to keep the analyte protonated and minimize these interactions. Consider using a column with advanced end-capping or a hybrid particle technology. Also, check for extra-column dead volume in your HPLC system.
-
-
A2, Cause: The sample solvent may be too strong, causing the peak to broaden.
-
Solution: Whenever possible, dissolve your final extract in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject a smaller volume.
-
Q2: My retention time is drifting between injections. Why?
-
A2, Cause: Insufficient column equilibration between gradient runs is a frequent culprit.
-
Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
A2, Cause: The column temperature is fluctuating.
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Sample Preparation & Matrix Effect Issues
Q3: My recovery from the sample preparation is low and inconsistent. What's the problem?
-
A3, Cause: The pH during liquid-liquid extraction may not be optimal.
-
Solution: 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a basic compound. Ensure the pH of your aqueous sample is adjusted to be at least 2 units above the pKa of the benzimidazole nitrogen to keep it in its neutral, more extractable form.
-
-
A3, Cause: In solid-phase extraction, the analyte may be breaking through during the loading or washing steps, or not eluting completely.
-
Solution: Optimize your SPE method. You may need to use a weaker wash solvent or a stronger elution solvent. Ensure your sample is not loaded too quickly.
-
Q4: In my LC-MS/MS analysis, the signal for my analyte is suppressed in real samples compared to standards in a clean solvent. How can I fix this?
-
A4, Cause: This is a classic example of a matrix effect, where co-eluting endogenous components from the sample (e.g., phospholipids from plasma) interfere with the ionization of your analyte in the mass spectrometer source.[6]
-
Solution 1 (Chromatographic): Modify your gradient to better separate the analyte from the interfering matrix components. A shallower gradient or a different organic modifier might help.
-
Solution 2 (Sample Preparation): Improve your sample cleanup. Protein precipitation is often insufficient to remove phospholipids. Switch to LLE or, preferably, SPE for a cleaner extract.[1]
-
Solution 3 (Calibration): Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for the matrix effect.
-
Decision Tree for Troubleshooting Matrix Effects
Caption: A decision-making guide for addressing matrix effects.
Part 3: Frequently Asked Questions (FAQs)
Q: What is a suitable internal standard for this analysis? A: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog that is not present in the samples can be used. For example, a similar benzimidazole derivative with a different substitution on the phenoxy ring.
Q: How do I assess the stability of the analyte in my samples? A: Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.
-
Bench-Top Stability: Keep samples at room temperature for a defined period before processing.
-
Long-Term Storage Stability: Analyze stored samples at different time points (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Keep processed samples in the autosampler for an extended period before injection. The results should be compared to freshly prepared samples.[7]
Q: What are the typical validation parameters I need to assess for this method according to regulatory guidelines? A: According to guidelines from the FDA and EMA, a full validation should include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity and Range)
-
Accuracy and Precision (within-run and between-run)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability
-
Dilution Integrity
Q: Can I use a different C18 column than the one recommended? A: Yes, but be aware that different C18 columns can have different selectivities due to variations in silica purity, surface area, carbon load, and end-capping. If you change the column, a partial validation (at minimum) should be performed to ensure the method remains accurate and reproducible.
References
-
Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). (2023). ResearchGate. Available at: [Link]
-
Imidazole. (n.d.). Wikipedia. Available at: [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. Available at: [Link]
-
Hida, R., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]
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Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small-molecule compounds using matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry in negative ion mode. (n.d.). PubMed. Available at: [Link]
-
Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. (2016). ResearchGate. Available at: [Link]
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Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2005). ResearchGate. Available at: [Link]
-
Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). PubMed Central. Available at: [Link]
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Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. (n.d.). Semantic Scholar. Available at: [Link]
-
Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). ResearchGate. Available at: [Link]
-
Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small‐molecule compounds using matrix‐assisted laser desorption/ionisation time‐of‐flight mass spectrometry in negative ion mode. (2021). ResearchGate. Available at: [Link]
-
Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. (2020). Taylor & Francis Online. Available at: [Link]
-
Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. (2014). National Institutes of Health. Available at: [Link]
-
Ionization of benzimidazole in acidic medium. (n.d.). ResearchGate. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. Available at: [Link]
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Correlation between retention constants obtained in reversed-phase liquid chromatography and partition coefficients of some benzimidazole derivatives. (2006). ResearchGate. Available at: [Link]
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Determination of benzimidazole residues in animal tissue samples by combination of magnetic solid-phase extraction with capillary zone electrophoresis. (2015). ResearchGate. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Available at: [Link]
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LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. Available at: [Link]
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Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2016). National Institutes of Health. Available at: [Link]
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Journal of Chromatography A Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. (2010). ResearchGate. Available at: [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Available at: [Link]
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Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed. Available at: [Link]
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. (2018). MedCrave online. Available at: [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). National Institutes of Health. Available at: [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
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The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.). ResearchGate. Available at: [Link]
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Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (2015). European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Effectiveness of Eicosapentaenoic and Docosahexaenoic Acid Supplementation for Reducing Uremic Pruritus: A Meta-Analysis of Randomized Controlled Trials. (2023). MDPI. Available at: [Link]
-
Optimised plasma sample preparation and LC-MS analysis to. (2023). ScienceOpen. Available at: [Link]
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study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research. Available at: [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Semantic Scholar. Available at: [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2022). PubMed. Available at: [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2014). Academia.edu. Available at: [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
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Mechanisms of retention in HPLC Part 2. (n.d.). slideplayer.com. Available at: [Link]
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Arthrographis Infections in Humans—A Narrative Review. (2023). MDPI. Available at: [Link]
-
Mass spectral fragmentation pattern of 5‐methyl‐4‐[(phenylamino)methylene]. (1982). Sci-Hub. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2023). MDPI. Available at: [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. Available at: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). hrcak.srce.hr. Available at: [Link]
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Modifying experimental protocols for high-throughput screening of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Welcome to the technical support resource for researchers utilizing 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in high-throughput screening (HTS) campaigns. This guide is designed to provide practical, in-depth assistance to navigate the complexities of your experimental workflows, from initial assay development to hit validation. The content is structured to address common challenges and provide scientifically sound solutions, ensuring the integrity and success of your research.
Introduction to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in HTS
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] The specific compound, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, possesses a chemical scaffold that suggests potential interactions with various biological targets. This guide will use a hypothetical HTS campaign aimed at identifying inhibitors of a cancer-related protein kinase as a framework for discussing protocols and troubleshooting. Kinase inhibition is a common objective in drug discovery, and many benzimidazole derivatives have shown activity in this area.[4]
Visualizing the HTS Workflow
A typical HTS workflow is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages of a screening campaign for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Caption: A generalized workflow for a high-throughput screening campaign.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during HTS experiments with compounds like 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Compound Handling and Storage
Question: What are the best practices for storing and handling 2-[(2-methylphenoxy)methyl]-1H-benzimidazole to ensure its stability?
Answer: Proper compound management is crucial for reproducible results.[5][6] For long-term storage, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole should be stored as a dry powder at -20°C or -80°C in a desiccated environment. For HTS, prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption. Store the DMSO stock solutions at -20°C or -80°C. When preparing assay plates, allow the stock solution to thaw completely and bring it to room temperature before opening to prevent water condensation into the DMSO.
Question: I am observing precipitation of the compound in my assay buffer. How can I address this?
Answer: Compound precipitation is a common issue that can lead to false negatives and inaccurate dose-response curves. Here are several troubleshooting steps:
-
Assess Solubility: Determine the kinetic solubility of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in your specific assay buffer. This can be done using methods like nephelometry.
-
Reduce Final Compound Concentration: If the compound is precipitating at the screening concentration, consider lowering it for the primary screen.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not impact the assay's biological components (typically ≤ 1%). Higher DMSO concentrations can sometimes help with solubility but may also introduce artifacts.
-
Include Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Pluronic F-127) to the assay buffer can improve compound solubility. However, this must be validated to ensure it does not interfere with the assay.
Assay Performance and Quality Control
Question: My Z'-factor is consistently below 0.5. What are the likely causes and how can I improve it?
Answer: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[7][8] A Z'-factor below 0.5 suggests high variability or a small signal window.[9][10]
| Potential Cause | Troubleshooting Steps |
| High Variability in Controls | - Pipetting Errors: Verify the accuracy and precision of your liquid handlers.[11] Perform regular maintenance and calibration. - Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension and use validated cell counting methods. - Reagent Instability: Prepare fresh reagents for each experiment and ensure proper storage. |
| Small Signal Window | - Suboptimal Reagent Concentrations: Re-optimize the concentrations of key reagents, such as the enzyme, substrate, or antibodies. - Incorrect Incubation Times: Optimize incubation times to ensure the reaction has reached a stable and detectable endpoint. - Inappropriate Assay Technology: Consider if the chosen detection method (e.g., fluorescence, luminescence) is sensitive enough for your target. |
| Edge Effects | - Evaporation: Use plates with lids and consider using an automated incubator with humidity control. Avoid using the outer wells of the plate for screening compounds. - Thermal Gradients: Ensure plates are equilibrated to the correct temperature before adding reagents. |
Question: How do I identify and mitigate false positives in my primary screen?
Answer: False positives are compounds that appear active in the primary screen but do not have a genuine interaction with the target.[12] It is critical to implement strategies to identify and eliminate these artifacts early in the hit validation process.[13]
-
Promiscuous Inhibitors: Some compounds inhibit multiple targets non-specifically. These can often be identified by their chemical structure (e.g., reactive functional groups).
-
Assay Interference: Compounds can interfere with the assay technology itself. For example, autofluorescent compounds can be problematic in fluorescence-based assays.[14] A counterscreen without the biological target can help identify such compounds.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes. Including a non-ionic detergent like Triton X-100 in a confirmation assay can disrupt these aggregates.
Data Analysis and Hit Confirmation
Question: What is the best way to determine the IC50 value for my confirmed hits?
Answer: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound.[15] To determine the IC50, you need to perform a dose-response experiment where the compound is tested over a range of concentrations.
Visualizing Dose-Response Analysis
Caption: The process of determining the IC50 value from a dose-response experiment.
The resulting data are then plotted with the compound concentration on the x-axis (log scale) and the percent inhibition on the y-axis. A sigmoidal curve is fitted to the data using a non-linear regression model, such as the four-parameter logistic equation, to calculate the IC50 value.[16]
Question: My dose-response curves are not sigmoidal. What could be the reason?
Answer: A non-ideal dose-response curve can indicate several issues:
-
Compound Insolubility: At higher concentrations, the compound may be precipitating, leading to a plateau in the inhibition that is less than 100%.
-
Complex Mechanism of Action: The compound may have a complex interaction with the target that does not follow simple Michaelis-Menten kinetics.
-
Assay Artifacts: At high concentrations, the compound might be interfering with the assay detection system.
In such cases, it is important to visually inspect the data and consider alternative curve-fitting models. Further biochemical or biophysical assays may be necessary to elucidate the compound's mechanism of action.
Experimental Protocols
The following are example protocols for a kinase HTS assay. These should be adapted and optimized for your specific target and assay system.
Protocol 1: Primary High-Throughput Screen
Objective: To identify initial "hit" compounds that inhibit the target kinase.
Materials:
-
384-well assay plates
-
Target kinase
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer (e.g., HEPES buffer with MgCl2, DTT, and a surfactant)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
2-[(2-methylphenoxy)methyl]-1H-benzimidazole and other library compounds (10 mM in DMSO)
-
Positive control (a known inhibitor of the target kinase)
-
Negative control (DMSO)
Procedure:
-
Prepare compound plates by dispensing 50 nL of each library compound, positive control, and negative control into the appropriate wells of a 384-well plate.
-
Add 10 µL of the enzyme solution (containing the target kinase in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution (containing the peptide substrate and ATP in assay buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagents.
-
Read the plate on a compatible plate reader.
Protocol 2: Dose-Response Assay for IC50 Determination
Objective: To determine the potency (IC50) of confirmed hit compounds.
Procedure:
-
Prepare a serial dilution of the hit compound in DMSO. A common starting concentration is 100 µM with 1:3 dilutions for a 10-point curve.
-
Dispense 50 nL of each concentration of the hit compound, positive control, and negative control into the wells of a 384-well plate.
-
Follow steps 2-7 of the primary HTS protocol.
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50.[17]
References
-
Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]
-
Hamilton Company. (n.d.). Compound Handling | Applications. [Link]
- Inglese, J., Johnson, R. L., et al. (2007). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 50(12), 2697-2708.
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
- Yang, W., et al. (2013). Development of a high-throughput screening assay for inhibitors of small ubiquitin-like modifier proteases. Journal of Biomolecular Screening, 18(5), 598-607.
- El-Sayed, M. A., et al. (2020).
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
- National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches.
-
Gribbon, P., & Sewing, A. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
-
European Infrastructure of Open Screening Platforms for Chemical Biology (EU-OPENSCREEN). (2020). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]
-
Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Gorska, A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(24), 8051.
-
University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Gorska, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28263.
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
- Singh, S., & Singh, J. (2020).
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
- Lior, A., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
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Technical Support Center: Challenges in the Scale-Up Synthesis of 2-[(2-Methylphenoxy)methyl]-1H-benzimidazole
Welcome to the Technical Support Center for the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important benzimidazole derivative. Drawing from established chemical principles and field-proven insights, this resource aims to address common challenges encountered during synthesis, purification, and analysis.
I. Introduction to the Synthesis
The synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is most commonly achieved through the Phillips condensation reaction. This involves the cyclocondensation of o-phenylenediamine with 2-(2-methylphenoxy)acetic acid under acidic conditions and heat. While this reaction is robust, scaling up from the laboratory to pilot or production scale introduces a unique set of challenges that require careful consideration to ensure a safe, efficient, and reproducible process.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing explanations and actionable solutions.
A. Reaction Control and Impurity Profile
Question 1: During scale-up, we are observing a lower yield and the formation of a dark-colored, difficult-to-purify product. What are the likely causes and how can we mitigate this?
Answer:
This is a common issue when scaling up the Phillips condensation. The increased reaction volume and potential for localized overheating can lead to side reactions and the formation of colored impurities.
Root Cause Analysis:
-
Exothermic Reaction: The condensation of o-phenylenediamine and 2-(2-methylphenoxy)acetic acid is an exothermic process. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting the formation of degradation products and colored impurities.
-
Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, especially at elevated temperatures in the presence of air. This oxidation can lead to the formation of highly colored polymeric byproducts.
-
Side Reactions: At higher temperatures, side reactions such as the decarboxylation of 2-(2-methylphenoxy)acetic acid or the formation of di-acylated and other over-reaction products can occur, reducing the yield of the desired product.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Instead of adding the reagents all at once, implement a controlled addition of one of the reactants (e.g., adding a solution of 2-(2-methylphenoxy)acetic acid to a heated solution of o-phenylenediamine) to manage the exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of o-phenylenediamine.
-
Solvent Selection: While traditionally performed neat or in high-boiling acids, the use of a high-boiling inert solvent such as toluene or xylene can aid in temperature control through reflux.[1]
-
Temperature Monitoring: Ensure accurate and responsive temperature monitoring throughout the reaction vessel. Multiple temperature probes can help detect localized hot spots.
-
Agitation: Efficient agitation is crucial for maintaining a homogeneous reaction mixture and ensuring effective heat transfer to the reactor jacket.
Question 2: We have identified an impurity with a higher molecular weight than our target compound. What is its likely structure and how can we prevent its formation?
Answer:
A higher molecular weight impurity is often a result of over-acylation or intermolecular condensation reactions.
Likely Impurity Structure:
The most probable higher molecular weight impurity is the N,N'-diacylated product, where both amino groups of a second o-phenylenediamine molecule have reacted with the carboxylic acid. Another possibility is the formation of a trimer or oligomer.
Prevention Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of o-phenylenediamine can sometimes help to minimize the formation of di-acylated byproducts.
-
Reaction Concentration: Running the reaction at a more dilute concentration can disfavor intermolecular side reactions.
-
Optimized Reaction Time and Temperature: Do not prolong the reaction time unnecessarily. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) and quench the reaction once the starting materials are consumed to an acceptable level.
B. Work-up and Purification
Question 3: After quenching the reaction, we are struggling with the isolation of the product. It often precipitates as an oily or sticky solid that is difficult to filter and purify. How can we improve the physical form of the crude product?
Answer:
"Oiling out" or the precipitation of a non-crystalline solid is a common challenge during the work-up of crude reaction mixtures, especially on a larger scale.
Root Cause Analysis:
-
Rapid pH Change: A rapid change in pH during the neutralization of the acidic reaction mixture can cause the product to precipitate too quickly, preventing the formation of an ordered crystal lattice.
-
Presence of Impurities: The presence of impurities can inhibit crystallization and promote the formation of an amorphous solid.
-
Solvent Effects: The choice of solvent for the work-up and precipitation is critical.
Troubleshooting Protocol:
-
Controlled Neutralization: Neutralize the reaction mixture slowly with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) while maintaining vigorous stirring. This allows for a more controlled precipitation.
-
Temperature Control During Neutralization: Control the temperature during neutralization. Sometimes, cooling the mixture can promote better crystal formation. In other cases, a warmer neutralization might be beneficial.
-
Anti-Solvent Addition: Instead of just neutralizing, consider adding the acidic reaction mixture to a well-agitated anti-solvent to induce precipitation. The choice of anti-solvent will depend on the solubility of the product and impurities.
-
Seeding: If a crystalline seed of the product is available, adding a small amount during the precipitation process can promote the formation of a crystalline solid.
Question 4: Our final product has a persistent yellow or brown color, even after recrystallization. How can we effectively decolorize it?
Answer:
Colored impurities are often highly conjugated molecules formed from side reactions or degradation. Standard recrystallization may not be sufficient to remove them completely.
Decolorization Protocol:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol) at an elevated temperature.[2]
-
Add a small amount of activated carbon (typically 1-5% w/w of the crude product).
-
Stir the mixture at an elevated temperature for a short period (e.g., 15-30 minutes).
-
Perform a hot filtration to remove the activated carbon. This step is critical and should be done quickly to avoid premature crystallization. The use of a filter aid like celite can be beneficial.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent.
-
Wash the organic layer with a dilute acidic solution to remove any basic impurities.
-
Wash with a dilute basic solution to remove any acidic impurities.
-
Wash with brine and dry the organic layer before concentrating to isolate the purified product.
-
III. Experimental Protocols
A. Synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (Lab Scale)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and 2-(2-methylphenoxy)acetic acid (1.05 eq).
-
Add polyphosphoric acid (PPA) or a suitable acid catalyst.
-
Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC (e.g., Chloroform:Ethyl acetate 3:1).[2]
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate or ammonium hydroxide until the pH is neutral.
-
Collect the precipitated solid by filtration, wash with water, and dry.
B. Purification by Recrystallization
-
Dissolve the crude 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in a minimum amount of hot ethanol.[2]
-
If necessary, perform an activated carbon treatment as described in the troubleshooting section.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Visualization of Workflows
A. Synthetic Workflow
Caption: Synthetic workflow for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
B. Troubleshooting Logic for Discoloration
Caption: Troubleshooting workflow for colored impurities.
V. Quantitative Data Summary
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Reaction Temperature | 120-140 °C | Precise control is critical. Consider lower temperatures with longer reaction times or the use of a high-boiling solvent to maintain a stable reflux temperature. |
| Reagent Addition | Typically all at once | Controlled addition to manage exotherm. |
| Atmosphere | Air | Inert atmosphere (N₂ or Ar) is highly recommended. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design for efficient mixing. |
| Work-up | Rapid neutralization | Slow, controlled neutralization with cooling. |
| Purification | Simple recrystallization | May require additional steps like activated carbon treatment or acid-base extraction. |
VI. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis?
A1: The primary safety concerns are the exothermic nature of the reaction and the handling of corrosive acids. A thorough thermal hazard analysis is recommended before scaling up. Ensure the reactor is equipped with adequate cooling capacity and an emergency quenching plan is in place. Personal protective equipment (PPE), including acid-resistant gloves and aprons, and eye protection, is mandatory.
Q2: Can we use a different acid catalyst instead of polyphosphoric acid (PPA)?
A2: Yes, other acid catalysts such as hydrochloric acid, sulfuric acid, or even solid acid catalysts can be used.[3][4] The choice of catalyst may affect the reaction kinetics and the impurity profile. It is advisable to perform small-scale optimization studies before implementing a change on a larger scale.
Q3: What is the best way to monitor the reaction progress on a large scale?
A3: While TLC is useful for qualitative monitoring, High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative analysis on a large scale. An HPLC method should be developed and validated to track the consumption of starting materials and the formation of the product and any major impurities.
Q4: We are concerned about the potential for the product to exist in different polymorphic forms. How can we control this?
A4: Polymorphism can be a concern for crystalline solids. The final crystalline form can be influenced by the solvent system used for recrystallization, the rate of cooling, and the drying conditions. It is important to define and control these parameters to ensure consistent production of the desired polymorphic form. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to characterize the crystalline form.
VII. References
-
Shaikh, A. A., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S491-S511. [Link]
-
CN102827083A - Preparation method of 2-methylbenzimidazole. (2012). Google Patents.
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
-
Alam, M. M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemical Review and Letters, 6(4), 234-252. [Link]
-
Katsyuba, S. A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of 2-arylbenzimidazoles in aqueous medium. Tetrahedron Letters, 49(19), 3195-3197.
-
O'Dell, C. A., et al. (2021). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 86(24), 17937-17947. [Link]
-
Jadhav, S. D., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 847-853. [Link]
-
John, S. R., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Journal of Pharmaceutical Chemistry, 6(2), 1-5. [Link]
-
ResearchGate. (2017, January 24). Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ?[Link]
-
Krzek, J., & Stolarczyk, M. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 847-853. [Link]
-
Liu, D., et al. (2026). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved January 26, 2026, from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. (2008). Google Patents.
Sources
Validation & Comparative
Validating the Mechanism of Action of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel benzimidazole derivative, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. Drawing from the well-established activities of the benzimidazole scaffold, we will explore a putative primary mechanism and outline a rigorous, multi-faceted experimental approach for its validation. This document will serve as a comparative guide, contrasting the potential performance of our target compound with established alternatives, supported by detailed experimental protocols.
The benzimidazole core is a privileged scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. These include anthelmintics, anticancer agents, and, notably, proton pump inhibitors (PPIs).[1][2] Given the structural similarities to known PPIs like omeprazole and lansoprazole, a primary hypothesis for the mechanism of action of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is the inhibition of the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[3][4][5][6][7][8][9][10][11][12][13]
Part 1: The Hypothesized Mechanism of Action: Proton Pump Inhibition
Proton pump inhibitors are a class of drugs that irreversibly block the H+/K+ ATPase enzyme system in gastric parietal cells.[3][4] This enzyme is the final step in the secretion of gastric acid, and its inhibition leads to a profound and prolonged reduction in stomach acid production.[7][8][14] The general mechanism for benzimidazole-based PPIs involves the compound, a prodrug, accumulating in the acidic environment of the parietal cell's secretory canaliculi.[12][15][16] Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition.[10][13][17]
Our validation strategy will, therefore, focus on confirming each stage of this proposed mechanism for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Signaling Pathway: Gastric Acid Secretion and PPI Inhibition
Caption: Proposed mechanism of action for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole as a proton pump inhibitor.
Part 2: Experimental Validation Workflow
A robust validation of the proposed mechanism requires a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for validating the mechanism of action.
Step 1: In Vitro H+/K+ ATPase Inhibition Assay
Rationale: The most direct method to validate the hypothesis is to assess the compound's ability to inhibit the activity of the isolated H+/K+ ATPase enzyme. This assay will also allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol:
-
Enzyme Preparation: Isolate H+/K+ ATPase-rich microsomes from rabbit or hog gastric mucosa using differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing MgCl2, KCl, and a pH indicator (e.g., phenol red).
-
Compound Preparation: Prepare serial dilutions of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, omeprazole, and lansoprazole in a suitable solvent (e.g., DMSO).
-
Activation: Pre-incubate the compounds in an acidic buffer (pH < 4) to facilitate the conversion to the active sulfenamide form.
-
Reaction Initiation: Add the activated compounds to the enzyme preparation in the assay buffer. Initiate the reaction by adding ATP.
-
Measurement: Monitor the decrease in pH (or change in absorbance of the pH indicator) over time, which reflects the proton pumping activity of the enzyme.
-
Data Analysis: Calculate the rate of proton pumping for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Step 2: Acid Stability and Activation Kinetics
Rationale: The conversion of the benzimidazole prodrug to its active form is pH-dependent. This experiment will determine the rate of activation at different pH values and the compound's stability in acidic conditions.
Protocol:
-
Compound Incubation: Incubate 2-[(2-methylphenoxy)methyl]-1H-benzimidazole in buffers of varying pH (e.g., pH 1 to 7.4).
-
Time-course Sampling: At various time points, take aliquots from each pH incubation.
-
Spectrophotometric Analysis: Analyze the aliquots using UV-Vis spectrophotometry to monitor the formation of the active sulfenamide, which has a distinct absorption spectrum from the parent compound.
-
Data Analysis: Calculate the rate of conversion at each pH. This will provide insight into the compound's activation profile in an acidic environment.
Step 3: Cell-Based Gastric Acid Secretion Assay
Rationale: Moving from a biochemical to a cellular context, this assay will validate the compound's ability to inhibit acid secretion in primary gastric parietal cells or a suitable cell line (e.g., rabbit primary gastric glands).
Protocol:
-
Cell Culture: Isolate and culture primary parietal cells from rabbit gastric mucosa.
-
Cell Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Stimulation: Stimulate acid secretion using a combination of histamine and other secretagogues.
-
Compound Treatment: Treat the stimulated cells with varying concentrations of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, omeprazole, and lansoprazole.
-
Fluorescence Measurement: Measure the intracellular pH using a fluorescence plate reader or microscope. A decrease in fluorescence indicates a drop in intracellular pH due to the accumulation of acid.
-
Data Analysis: Quantify the inhibition of acid secretion for each compound and determine the cellular IC50.
Part 3: Comparative Performance Analysis
A crucial aspect of validating a new compound is to benchmark its performance against established alternatives. In this case, omeprazole and lansoprazole will serve as our primary comparators.
Table 1: Hypothetical Comparative Data
| Parameter | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | Omeprazole | Lansoprazole |
| H+/K+ ATPase IC50 (µM) | [Experimental Value] | ~0.1-0.5 | ~0.05-0.2 |
| Cellular Acid Secretion IC50 (µM) | [Experimental Value] | ~0.5-1.5 | ~0.2-1.0 |
| Acid Activation Half-life (t1/2 at pH 2) | [Experimental Value] | ~2-3 min | ~1.5-2.5 min |
| Inhibition Kinetics | [Experimental Value] | Irreversible | Irreversible |
Note: The values for Omeprazole and Lansoprazole are approximate and can vary based on experimental conditions.
Part 4: Exploring Alternative Mechanisms
While proton pump inhibition is the primary hypothesis, the broad biological activity of the benzimidazole scaffold warrants consideration of other potential mechanisms.[2] These could contribute to the overall pharmacological profile or represent off-target effects.
-
Potassium Channel Blockade: Some benzimidazole derivatives have been shown to block potassium channels.[18][19][20] This could be investigated using patch-clamp electrophysiology on cells expressing relevant potassium channel subtypes.
-
Antiproliferative/Anticancer Activity: The cytotoxic effects of some benzimidazoles suggest potential anticancer applications.[21] This can be explored through cytotoxicity assays (e.g., MTT or CellTiter-Glo) on various cancer cell lines.
-
Anti-inflammatory Effects: Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX).[22] This can be assessed using in vitro COX inhibition assays and cell-based assays measuring inflammatory cytokine production.
Workflow for Investigating Alternative Mechanisms
Caption: Experimental approaches to investigate potential alternative mechanisms of action.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the hypothesized mechanism of action of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole as a proton pump inhibitor. By following the outlined experimental workflow and comparing the results with established drugs like omeprazole and lansoprazole, researchers can build a comprehensive understanding of the compound's pharmacological profile. Furthermore, the exploration of alternative mechanisms will provide a more complete picture of its potential therapeutic applications and off-target effects, which is crucial for informed drug development decisions.
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2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. Journal of Pharmaceutical Research International. [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]
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Lansoprazole: Uses, Dosage, Side Effects & Interactions. Minicule. [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Institutes of Health. [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. PubMed. [Link]
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Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Cleveland Clinic. [Link]
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Dihydropyrazolopyrimidines containing benzimidazoles as K(V)1.5 potassium channel antagonists. PubMed. [Link]
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Proton-pump inhibitor. Wikipedia. [Link]
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Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds. PubMed. [Link]
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Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. PubMed. [Link]
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Clinical pharmacology of omeprazole. PubMed. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Institutes of Health. [Link]
-
Proton Pump Inhibitors (PPI). National Institutes of Health. [Link]
-
Omeprazole. Wikipedia. [Link]
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Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. [Link]
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Omeprazole Alternatives: Prescription, Over-the-Counter, and Natural Options. GoodRx. [Link]
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What is the mechanism of Lansoprazole? Patsnap Synapse. [Link]
-
Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. PubMed Central. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health. [Link]
-
What is the mechanism of Omeprazole? Patsnap Synapse. [Link]
-
Proton Pump Inhibitors Alternatives: Exploring Alternative PPI Options. Consumer Notice. [Link]
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Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Institutes of Health. [Link]
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What are the over-the-counter options for pantoprazole? R Discovery. [Link]
-
Lansoprazole. Wikipedia. [Link]
-
Benzamide derivatives as blockers of Kv1.3 ion channel. ResearchGate. [Link]
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]
-
What is the mechanism of action for Proton Pump Inhibitors (PPIs)? Dr.Oracle. [Link]
-
1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. National Institutes of Health. [Link]
-
Understanding The Pharmacology Of Omeprazole - Uses, Mechanism Of Action, And Side Effects. YouTube. [Link]
-
Mechanism of action of omeprazole. PubMed. [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine. [Link]
-
Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. National Institutes of Health. [Link]
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Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
